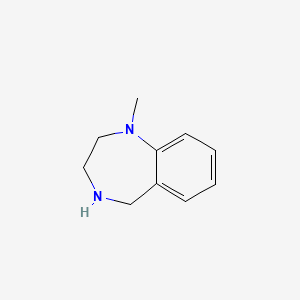

1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Description

Historical Context and Evolution of Benzodiazepine (B76468) Research

The journey of benzodiazepines began serendipitously in 1955 when chemist Leo Sternbach, at the Swiss pharmaceutical company Hoffmann-La Roche, synthesized the first compound in this class, chlordiazepoxide. nih.govbenzoinfo.com Initially, the pharmacological properties of these new compounds were not fully recognized, and the project was set aside. rjptonline.org However, upon re-examination, chlordiazepoxide was found to possess significant tranquilizing effects. It was subsequently marketed as Librium in 1960. nih.govresearchgate.net

This was followed by the introduction of diazepam (Valium) in 1963. nih.govsemanticscholar.org Benzodiazepines were initially hailed by medical professionals as a safer alternative to older drugs like barbiturates, particularly because they posed less risk of respiratory depression. nih.govresearchgate.net Their popularity grew rapidly, and by the mid-to-late 1970s, they were among the most prescribed medications globally. nih.govnih.gov

It took approximately 15 years for researchers to elucidate the mechanism of action, discovering that benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. nih.govresearchgate.netyoutube.com However, by the 1980s, the initial enthusiasm was tempered by growing concerns regarding the potential for abuse and dependence, leading to more stringent guidelines for their use. nih.govsemanticscholar.org

Overview of Structural Classes and Pharmacological Significance within the Benzodiazepine Family

The term "benzodiazepine" refers to a core chemical structure, but the specific properties of each drug are determined by the various side groups attached to this central scaffold. rjptonline.org These modifications influence the molecule's binding affinity to the GABA-A receptor, thereby modulating its pharmacological effects. rjptonline.org The placement of the nitrogen atoms within the seven-membered diazepine (B8756704) ring also gives rise to different structural isomers, such as 1,4-benzodiazepines and 1,5-benzodiazepines, which are both subjects of extensive research. tandfonline.comresearchgate.net

Many of the pharmacologically active "classical" benzodiazepines are based on the 5-phenyl-1H-benzo[e] nih.govresearchgate.netdiazepin-2(3H)-one substructure. rjptonline.org The primary pharmacological effects associated with this class of compounds are sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. wikipedia.orgwikipedia.orgisca.me These actions are all consequences of the positive allosteric modulation of GABA-A receptors, which leads to increased neural inhibition. youtube.com

Table 1: Key Pharmacological Properties of the Benzodiazepine Family

| Property | Description | Primary Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduces anxiety. | Enhancement of GABAergic inhibition in limbic system circuits. wikipedia.orgisca.me |

| Sedative/Hypnotic | Induces calmness and promotes sleep. | General depression of the central nervous system through GABA agonism. wikipedia.orgrjptonline.org |

| Anticonvulsant | Prevents or stops seizures. | Suppression of seizure propagation by enhancing GABA-mediated inhibition. wikipedia.orgisca.me |

| Muscle Relaxant | Reduces muscle tone and tension. | Inhibition of polysynaptic pathways in the spinal cord. wikipedia.orgrjptonline.org |

| Amnesic | Impairs the formation of new memories. | Effect on GABA-A receptors in the hippocampus and cerebral cortex. rjptonline.orgisca.me |

Unique Characteristics and Research Focus on the Tetrahydro-1H-1,4-Benzodiazepine Scaffold

The 1,4-benzodiazepine (B1214927) scaffold is considered a "privileged structure" in medicinal chemistry. tsijournals.comnih.gov This is due to its semi-rigid, three-dimensional shape that allows for the precise spatial arrangement of various substituents, making it a versatile template for drug design. nih.govresearchgate.net

The "tetrahydro" designation in the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold signifies that the diazepine ring is fully saturated with hydrogen atoms. This saturation imparts greater conformational flexibility compared to the unsaturated rings of classical benzodiazepines. This structural difference is a key focus of modern research, as it can lead to compounds with novel pharmacological profiles and potentially different biological targets.

Research into derivatives of the tetrahydro-1,4-benzodiazepine scaffold has expanded beyond the traditional central nervous system applications. For example, certain complex derivatives, such as Tetrahydro-imidazo[4,5,1-jk] nih.govresearchgate.net-benzodiazepin-2(1H)-one (TIBO) derivatives, have been investigated for their ability to specifically inhibit the replication of HIV-1. tsijournals.com This highlights the potential of the saturated scaffold to serve as a basis for developing agents for a wide range of diseases.

Rationale for Advanced Academic Inquiry into 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

The specific compound, this compound, represents a targeted modification of the parent tetrahydro scaffold. The rationale for academic inquiry into this molecule is rooted in the principles of structure-activity relationship (SAR) studies, a fundamental concept in medicinal chemistry.

Physicochemical Properties: It can alter the compound's lipophilicity, solubility, and metabolic stability.

Receptor Binding: The size and electronics of the methyl group can change how the molecule fits into and interacts with its biological target, potentially altering its potency and selectivity.

Pharmacokinetic Profile: Methylation can impact how the compound is absorbed, distributed, metabolized, and excreted by the body.

The synthesis and study of N-methylated benzodiazepine analogues is a well-established strategy. For instance, patents describe the preparation of related methylated compounds to achieve specific therapeutic profiles. google.com Therefore, the investigation of this compound is a logical step in the exploration of the chemical space around the tetrahydro-1,4-benzodiazepine core, aiming to discover new chemical entities with potentially unique and valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHRLRCOYMVAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232907 | |

| Record name | 2,3,4,5-Tetrahydro-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-14-4 | |

| Record name | 2,3,4,5-Tetrahydro-1-methyl-1H-1,4-benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4141-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves disconnection of the seven-membered ring, typically at one of the C-N bonds. One common strategy involves disconnecting the N1-C2 and N4-C5 bonds, leading back to a 1,2-phenylenediamine precursor and a suitable three-carbon electrophile. Another key disconnection can be made at the N1-C9a and C5-N4 bonds, suggesting a precursor like N-(2-aminobenzyl)glycine or its derivatives. The methyl group on the N1 position can be introduced either at an early stage on the precursor or as a final step in the synthetic sequence through N-alkylation.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (Amide bond): A primary disconnection can be made at the amide bond (N4-C5), leading to an N-substituted 2-aminobenzylamine and a two-carbon acylating agent.

Disconnection 2 (N-alkylation): The methyl group at the N1 position can be retrosynthetically removed, suggesting a late-stage N-methylation of a tetrahydro-1H-1,4-benzodiazepine precursor.

Disconnection 3 (Ring-closing): The seven-membered ring can be opened between N1 and C2, or N4 and C5, pointing towards cyclization of a linear precursor containing a 1,2-disubstituted benzene (B151609) ring.

Classical and Contemporary Approaches for the Synthesis of 1,4-Benzodiazepine (B1214927) Ring Systems.mdpi.comnih.govnih.govmdpi.comjocpr.comacs.orgiitm.ac.innih.govijtsrd.comsemanticscholar.org

The synthesis of the 1,4-benzodiazepine ring system has evolved significantly, with both classical and contemporary methods offering access to a wide range of derivatives.

Cyclization Reactions and Ring-Closing Methodologies.nih.govmdpi.comjocpr.comacs.orgnih.govsemanticscholar.org

The formation of the seven-membered diazepine (B8756704) ring is the cornerstone of benzodiazepine (B76468) synthesis. Various cyclization strategies have been employed, often involving the condensation of a 1,2-phenylenediamine derivative with a suitable three-carbon unit.

One of the most common methods involves the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds, β-haloketones, or ketones, often catalyzed by acids. nih.gov For the synthesis of the tetrahydro-1H-1,4-benzodiazepine core, a reductive cyclization approach is often necessary. For instance, the intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N-[2-(N′-methylanilino)ethyl]amine mediated by aluminium chloride yields a 2,3,4,5-tetrahydro-1,4-benzodiazepine derivative. rsc.org

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the 1,4-benzodiazepine skeleton. mdpi.commdpi.com An intramolecular Buchwald-Hartwig N-arylation is a frequently used strategy. mdpi.com Additionally, palladium-catalyzed carboamination of alkenes provides a route to saturated 1,4-benzodiazepines. mdpi.com A palladium-catalyzed aza-Michael reaction has also been developed for the synthesis of 2,3,4,5-tetrahydrobenzodiazepines. mdpi.com Another innovative approach involves a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, which proceeds through π-allylpalladium intermediates to form the seven-membered ring. mdpi.com

A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed through a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction provides azetidine-fused 1,4-benzodiazepine compounds which can then undergo ring-opening to yield diverse 1,4-benzodiazepine derivatives. nih.gov

Stereoselective Synthesis and Enantiomeric Control Strategies.nih.gov

The development of stereoselective methods for the synthesis of chiral 1,4-benzodiazepines is of significant interest due to the often-differing biological activities of enantiomers. The boat-shaped conformation of the diazepine ring can lead to conformational enantiomers. nih.gov The presence of a chiral center at C-3 can influence the ring conformation and lead to a preferred conformer. nih.gov

One strategy for enantioselective synthesis involves the use of "memory of chirality," where N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-amino acids can be deprotonated and alkylated with high enantioselectivity, even though the original chiral center is temporarily destroyed. nih.gov This method provides access to "quaternary" 1,4-benzodiazepine-2-ones. nih.gov

Rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been shown to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov This method allows for the introduction of a stereodefined Csp3 center at the C-3 position. nih.gov

Derivatization and Functionalization Strategies for the Tetrahydro-1H-1,4-Benzodiazepine Nucleus.nih.govnih.gov

Once the core tetrahydro-1H-1,4-benzodiazepine nucleus is constructed, further derivatization allows for the exploration of structure-activity relationships.

Strategies for Modulating Substitution Patterns and Regioselectivity.nih.gov

The functionalization of the tetrahydro-1H-1,4-benzodiazepine nucleus can be achieved at several positions, including the nitrogen atoms and the aromatic ring. N-alkylation, such as the introduction of the methyl group in this compound, is a common modification. This can be achieved using standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. A consecutive N-methylation with methyl triflate has been used in the synthesis of diverse 1,4-benzodiazepine derivatives. nih.gov

Regioselective halogenation of the aromatic ring of 1,4-benzodiazepinones can be achieved through C-H activation. nih.gov Direct halogenation with N-halosuccinimides (NXS) typically occurs on the central aromatic ring, while palladium-catalyzed C-H activation can direct halogenation to the ortho position of a phenyl substituent at the 5-position. nih.gov

The vinyl group introduced through rhodium-catalyzed hydroamination can be further derivatized, providing a handle for introducing additional functionality. nih.gov

Exploration of Novel Reagents and Catalytic Systems in Benzodiazepine Synthesis.iitm.ac.insemanticscholar.org

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel reagents and catalytic systems. Solid superacid catalysts, such as sulfated zirconia, have been shown to be effective for the condensation of o-phenylenediamine (B120857) with ketones to form 1,5-benzodiazepines under solvent-free conditions. iitm.ac.in Zeolites, such as H-MCM-22, have also been used as catalysts for the synthesis of 1,5-benzodiazepines. nih.gov These heterogeneous catalysts offer advantages in terms of ease of separation and reusability. iitm.ac.innih.gov

In addition to palladium and copper, rhodium catalysis has proven valuable for the enantioselective synthesis of 1,4-benzodiazepines. nih.gov The use of chiral ligands in these catalytic systems is crucial for achieving high levels of enantiomeric control. nih.gov The development of novel ligands and catalytic systems continues to expand the synthetic toolbox for accessing diverse and complex benzodiazepine derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like 1,4-benzodiazepines is a critical area of research, aimed at reducing environmental impact and improving process safety. While direct green synthesis protocols for this compound are not extensively documented, the principles can be applied to the key synthetic steps: the formation of the benzodiazepine core and the subsequent N-methylation. This involves the use of environmentally benign solvents, recyclable catalysts, and safer reagents.

The formation of the benzodiazepine ring system, typically through condensation reactions, has been a major focus for the application of green methodologies. Research into related 1,5-benzodiazepine structures provides a strong proof-of-concept for these sustainable approaches. Key strategies include the use of heterogeneous catalysts and alternative reaction media, which simplify purification, allow for catalyst recycling, and often replace hazardous reagents.

For instance, the condensation of o-phenylenediamine with ketones, a common route to benzodiazepine scaffolds, has been achieved using a variety of green catalysts under mild conditions. These catalysts are often recyclable and can be used in benign solvents like water or even under solvent-free conditions, significantly boosting the environmental credentials of the synthesis. nih.govijtsrd.com Lanthanum oxide (La₂O₃) and lanthanum hydroxide (B78521) (La(OH)₃) have been successfully employed as efficient, recyclable heterogeneous catalysts for the one-pot, three-component synthesis of 1,4-benzodiazepine derivatives in water. rsc.orgrsc.org These methods offer high yields and demonstrate the feasibility of replacing traditional acid or base catalysts with solid, reusable alternatives.

The following table summarizes and compares various green catalytic systems reported for the synthesis of benzodiazepine cores, highlighting the diversity of approaches that align with green chemistry principles.

| Catalyst | Substrates | Solvent | Key Green Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| La₂O₃ / La(OH)₃ | o-phenylenediamine, Aldehyde, Dimedone | Water | Heterogeneous, recyclable catalyst; aqueous medium. | High | rsc.orgrsc.org |

| Volcanic Ash | o-phenylenediamine, 1,3-Dicarbonyls | Solvent-free | Natural, safe, recyclable heterogeneous catalyst. | 86 | nih.gov |

| Mesoporous Silica Nanoparticles (MSNPs) | o-phenylenediamine, 2-Formyl benzoic acid, Acetophenone | Acetic Acid | Reusable catalyst. | 55-91 | nih.gov |

| Itaconic Acid | o-phenylenediamine, Ketones | Water | Green catalyst, aqueous medium, room temperature, recyclable. | 61-95 | nih.gov |

| Iodine (I₂) | o-phenylenediamine, Acetophenones | PEG-400 | Green catalyst and solvent, room temperature. | 68-88 | nih.gov |

| None (Ultrasonication) | o-phenylenediamine, Isatin, 1,3-Diketone | Water | Catalyst-free, energy-efficient (ultrasound), aqueous medium. | 95 | nih.gov |

The introduction of the methyl group at the N1 position is the final key step to yield this compound. Traditional laboratory and industrial methylation processes often rely on highly toxic and hazardous reagents such as dimethyl sulfate and methyl iodide. google.com These substances pose significant health risks and generate stoichiometric amounts of salt waste. unive.itnih.gov Green chemistry offers safer and more sustainable alternatives.

Dimethyl Carbonate (DMC): A Green Methylating Agent

Dimethyl carbonate (DMC) has emerged as a superior eco-friendly substitute for conventional methylating agents. unive.itnih.gov It is non-toxic, biodegradable, and produced via a clean, phosgene-free process. nih.govresearchgate.net When used for N-methylation, the only significant byproduct is methanol (B129727), which can be recycled, thus avoiding the formation of inorganic salt waste. unive.it DMC's reactivity can be tuned, and it shows high selectivity for mono-N-methylation of amines, making it an ideal candidate for the synthesis of the target compound. nih.gov The reaction can be performed using a simple catalytic amount of a base, such as potassium carbonate. nih.govacs.org

Catalytic Methylation using Methanol

Another advanced green strategy is the N-methylation of amines using methanol as a sustainable C1 source. shokubai.orgacs.org This approach operates via a "borrowing hydrogen" mechanism, where a transition-metal catalyst (e.g., based on Ruthenium or Platinum) temporarily abstracts hydrogen from methanol to generate formaldehyde (B43269) in situ. shokubai.orgnih.gov The formaldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-methylated product. The only byproduct of this elegant, atom-economical process is water. nih.gov This method avoids the use of any methylating agent, instead using a bulk, renewable solvent as the carbon source.

The adoption of green reagents like DMC or catalytic systems with methanol for the N-methylation step would significantly improve the sustainability profile for the synthesis of this compound, aligning its production with modern principles of environmental stewardship.

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and conformational insights.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary data on the number and type of atoms present. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the three methylene (B1212753) groups (-CH₂-) of the diazepine (B8756704) ring, and the N-methyl group. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons within the tetrahydrodiazepine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting structural fragments, for instance, by showing a correlation from the N-methyl protons to the C5 and C10a carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the molecule's preferred conformation and stereochemistry.

| Proton (¹H) Assignment | Chemical Shift (δ) ppm (Predicted) | Carbon (¹³C) Assignment | Chemical Shift (δ) ppm (Predicted) | Key HMBC Correlations (¹H → ¹³C) |

| H-6, H-7, H-8, H-9 (Aromatic) | 7.20 - 6.80 | C-5a | ~125.0 | H-9 → C-5a, C-7 |

| H-5 (CH₂) | ~4.20 | C-6 | ~128.0 | H-5 → C-5a, C-10a |

| H-3 (CH₂) | ~3.30 | C-7 | ~120.0 | H-3 → C-2, C-5 |

| H-2 (CH₂) | ~3.00 | C-8 | ~127.0 | H-2 → C-3, C-10a |

| N-CH₃ | ~2.50 | C-9 | ~118.0 | N-CH₃ → C-5, C-10a |

| C-10a | ~140.0 | |||

| C-5 | ~58.0 | |||

| C-3 | ~50.0 | |||

| C-2 | ~45.0 | |||

| N-CH₃ | ~40.0 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Actual values may vary depending on solvent and experimental conditions.

The seven-membered diazepine ring of this compound is not planar and exists in a state of dynamic conformational equilibrium. The ring can adopt several conformations, such as boat, chair, and twist-boat forms. nih.gov These conformers can interconvert rapidly at room temperature, a process known as ring inversion.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is used to study this phenomenon. At room temperature, the rapid inversion often results in averaged signals for the methylene protons. As the temperature is lowered, the rate of interconversion slows down. At a specific temperature, known as the coalescence temperature, the single averaged peak broadens significantly. Upon further cooling, the signal splits into multiple distinct peaks corresponding to the axial and equatorial protons in the "frozen" conformation. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₄N₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. For example, HRMS data for related benzodiazepine (B76468) derivatives are often reported with high accuracy, such as an observed m/z of 246.1355 for a calculated value of 246.1349 [M+H]⁺. mdpi.com

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Nominal Mass | 162 Da |

| Monoisotopic Mass (Calculated) | 162.1157 Da |

| Expected [M+H]⁺ (Protonated) | 163.1235 Da |

Table 2: Key Mass Spectrometry Data for this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion, which is essential for structural confirmation and for identifying metabolites in biological systems. In in vitro mechanistic studies, the parent compound is incubated with liver microsomes to simulate metabolism. The resulting mixture is then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.gov

In an MS/MS experiment, the protonated parent molecule ([M+H]⁺, m/z 163.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For the 1,4-benzodiazepine (B1214927) core, fragmentation often involves cleavage of the seven-membered ring. researchgate.net

For metabolite profiling, researchers look for new signals with mass-to-charge ratios corresponding to expected metabolic transformations, such as oxidation (+16 Da for hydroxylation) or demethylation (-14 Da). MS/MS is then used to fragment these potential metabolite ions. The resulting fragmentation pattern is compared to that of the parent drug to confirm that the core structure is retained, thus identifying the site of modification. researchgate.net

| Analysis Type | Parent Ion (m/z) | Potential Product Ions (m/z) | Interpretation |

| Structural Confirmation | 163.1 | Hypothetical fragments | Fragmentation of the benzodiazepine ring |

| Metabolite Screening | 179.1 | 163.1, other fragments | Loss of water from a hydroxylated metabolite |

| Metabolite Screening | 149.1 | Hypothetical fragments | Fragmentation of the N-demethylated metabolite |

Table 3: Representative MS/MS transitions for hypothetical in vitro metabolite profiling of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive and detailed three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov

Furthermore, the crystal structure elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the solid state. This information is fundamental to understanding the material's physical properties.

| Parameter | Representative Value (from a related benzodiazepine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.328 |

| b (Å) | 12.938 |

| c (Å) | 14.622 |

| β (°) | 97.96 |

| Volume (ų) | 998.4 |

| Z (Molecules/unit cell) | 4 |

Table 4: Example of crystallographic data that could be obtained for a benzodiazepine derivative. Data adapted from a related 1,5-benzodiazepine structure for illustrative purposes. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound. These methods provide detailed information regarding the functional groups present and offer insights into the molecule's conformational landscape. The vibrational modes of the molecule are sensitive to the geometry and bonding environment, allowing for a comprehensive understanding of its structure.

The key functional groups within this compound include the secondary amine (N-H), a tertiary amine (N-CH₃), methylene groups (-CH₂-), and the benzene (B151609) ring. Each of these groups exhibits characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. The secondary amine (N-H) stretching vibration is typically observed as a moderate to weak band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C-N stretching vibrations of the aliphatic and aromatic amines give rise to bands in the 1350-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region, and the out-of-plane C-H bending of the ortho-disubstituted benzene ring can provide further structural confirmation.

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar functional groups and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, are often prominent in the Raman spectrum. The symmetric C-H stretching of the methyl and methylene groups also provides distinct Raman signals.

Conformational insights can be derived from the analysis of the fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra. The seven-membered diazepine ring of 1,4-benzodiazepines is known to exist in various conformations, such as boat and twist-boat forms. These different conformers can give rise to distinct vibrational frequencies, and their relative intensities can provide information about the conformational equilibrium. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational spectra for different possible conformers. By comparing the experimental IR and Raman spectra with the calculated spectra, the most stable conformation(s) in the solid state or in solution can be determined.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | -CH₃, -CH₂- |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Benzene Ring |

| CH₂ Scissoring | ~1465 | ~1465 | Methylene |

| CH₃ Asymmetric Bend | ~1450 | ~1450 | Methyl |

| CH₃ Symmetric Bend | ~1375 | ~1375 | Methyl |

| C-N Stretch | 1350 - 1000 | 1350 - 1000 | Aliphatic & Aromatic Amines |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 | Benzene Ring |

Note: The table presents generalized expected frequency ranges. Actual experimental values for this compound may vary.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The this compound molecule is chiral. This chirality does not arise from a stereogenic carbon atom in the typical sense but from the conformational dissymmetry of the non-planar seven-membered diazepine ring. The interconversion between the two enantiomeric conformations (P and M helicity) is typically slow enough at room temperature to allow for the potential separation of the enantiomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is the primary method for determining the absolute configuration of such chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. The resulting positive or negative peaks are known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores within the molecule.

For this compound, the primary chromophore is the benzene ring. The electronic transitions of this aromatic ring (e.g., ¹Lₐ, ¹Lₑ, ¹Bₐ, ¹Bₑ bands) become CD-active due to the chiral perturbation from the puckered diazepine ring. The spatial arrangement of the C-N and C-C bonds of the diazepine ring relative to the benzene ring dictates the sign of the observed Cotton effects.

The absolute configuration is typically assigned by comparing the experimental CD spectrum with theoretical spectra calculated for both enantiomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the specific rotation [α] versus wavelength. The curve exhibits peaks and troughs in the regions of absorption bands, which are directly related to the Cotton effects observed in the CD spectrum (via the Kronig-Kramers relations). While CD spectroscopy is often preferred for its resolution of individual electronic transitions, ORD can be a valuable complementary technique. The sign of the specific rotation at a wavelength far from an absorption maximum (e.g., the sodium D-line at 589 nm) can sometimes be used for preliminary configurational assignments, but a full ORD curve provides more reliable information.

| Spectroscopic Technique | Principle | Information Obtained | Application to Target Compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects corresponding to electronic transitions. | Determination of absolute configuration (P vs. M helicity) of the diazepine ring by comparing experimental and calculated spectra. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Sign and magnitude of specific rotation across a range of wavelengths. | Complements CD data for absolute configuration assignment. |

By employing these chiroptical techniques in conjunction with theoretical calculations, the absolute stereochemistry of the conformationally chiral this compound can be definitively established.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods are used to determine the distribution of electrons and the resulting molecular properties, offering a window into the stability and reactivity of compounds like those based on the tetrahydro-1,4-benzodiazepine framework.

Density Functional Theory (DFT) is a powerful computational method widely employed to investigate the electronic structure of molecules. It is particularly useful for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms and for analyzing the energies associated with different molecular states. derpharmachemica.comderpharmachemica.com For benzodiazepine (B76468) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are used to predict bond lengths, bond angles, and torsional angles of the seven-membered diazepine (B8756704) ring. derpharmachemica.comscirp.org

These calculations reveal that the tetrahydro-1,4-benzodiazepine ring is not planar and can adopt various conformations, such as a distorted boat shape. nih.gov DFT is also used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. derpharmachemica.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding potential reaction mechanisms and intermolecular interactions. espublisher.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. espublisher.com

| Descriptor | Definition | Significance in Reactivity Analysis |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the molecule's capacity to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. espublisher.com |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2. | Represents the molecule's ability to attract electrons. |

Ab initio (from first principles) methods, such as Hartree-Fock (RHF), are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. scirp.org These methods are computationally more intensive than DFT but can provide very high accuracy for predicting molecular properties.

For flexible systems like 1,4-benzodiazepines, ab initio methods are particularly valuable for studying dynamic processes such as ring inversion. The seven-membered diazepine ring can invert between two chiral boat-like conformations. Ab initio calculations can map the potential energy surface of this inversion process, identifying the transition state geometries and calculating the energy barriers for interconversion. researchgate.net One study utilized the ab initio "replica path method" to investigate the inversion pathways of several 1,4-benzodiazepines, revealing the complex interplay between the puckering of the diazepine ring and the rotation of substituent groups. researchgate.net These high-accuracy predictions are crucial for understanding the conformational behavior of these molecules in different environments.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

For the tetrahydro-1,4-benzodiazepine scaffold, MD simulations can explore the vast conformational space available to the flexible seven-membered ring. These simulations show the rapid inversion of the ring between different conformers in solution. nih.gov By explicitly including solvent molecules (e.g., water) in the simulation, MD can accurately model the influence of the solvent on conformational preferences and stability. This is critical because the biological activity of a molecule is often dependent on the specific conformation it adopts when approaching its target receptor. MD simulations bridge the gap between the static, gas-phase picture from quantum chemistry and the dynamic, solution-phase reality of biological systems.

Ligand-Based and Structure-Based Drug Design Approaches

Computational methods are central to modern drug discovery, enabling the design of new molecules with desired biological activities. For compounds related to 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, both ligand-based and structure-based approaches are employed to identify novel ligands and predict their interactions with biological targets.

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific receptor. A unified pharmacophore model for the benzodiazepine receptor (BzR) has been developed based on a large set of structurally diverse ligands. nih.govscispace.com

This model defines the key spatial arrangement of features necessary for a ligand to interact effectively with the receptor's binding site. nih.gov These features typically include hydrogen bond acceptors, donors, and lipophilic regions, derived from the common structural elements of active benzodiazepine derivatives. scispace.com Once a pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large chemical databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore potential new ligands for the target receptor. researchgate.net

Molecular docking is a structure-based drug design method that predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. ufms.br This requires a known three-dimensional structure of the target protein, which for benzodiazepines is often a homology model of the GABA-A receptor's benzodiazepine binding site. nih.govresearchgate.net

In docking studies, the 1,4-benzodiazepine (B1214927) derivative is placed into the binding pocket of the receptor, and various conformations and orientations are sampled. researchgate.net A scoring function is then used to estimate the binding affinity (or binding energy) for each pose, with lower energy scores typically indicating a more favorable interaction. nih.gov These studies have been instrumental in understanding how benzodiazepines orient themselves within the binding site located at the interface of the α and γ subunits of the GABA-A receptor. nih.govresearchgate.net The results highlight key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a structural basis for the observed activity and guiding the design of new derivatives with improved affinity and selectivity. nih.gov

| Receptor Subunit | Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|---|

| α1 | His101 | Hydrogen Bonding / π-π Stacking | Crucial for the binding of many classical benzodiazepines. nih.gov |

| α1 | Tyr159 | Hydrophobic Interaction | Contributes to the binding of the C5-phenyl ring. nih.gov |

| α1 | Phe99 | Hydrophobic Interaction | Forms part of the binding pocket lining. nih.gov |

| γ2 | Thr193 | Potential Hydrogen Bonding | May interact with substituents on the benzodiazepine ring. nih.gov |

| γ2 | Met130 | Hydrophobic Interaction | Contributes to the overall binding affinity. |

In Silico Prediction of Biotransformation Pathways and ADME Properties (Theoretical Models)nih.gov

In silico models are increasingly utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles. For this compound, these models can provide valuable insights into its metabolic fate and its ability to reach its target in the body.

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a key player. In silico tools can predict the most likely sites of metabolism, or "metabolic hotspots," on the molecule. These predictions are typically based on the reactivity of different atoms and the accessibility of these sites to the active site of the metabolizing enzyme.

For this compound, the predicted metabolic hotspots would likely include:

N-demethylation: The removal of the methyl group at the 1-position is a common metabolic pathway for many N-methylated compounds.

Aromatic hydroxylation: The phenyl ring at the 5-position is susceptible to hydroxylation at various positions.

Oxidation of the diazepine ring: The seven-membered ring can undergo oxidation at different carbon atoms.

Molecular docking and molecular dynamics simulations can be employed to model the interaction between this compound and the active site of CYP3A4. These simulations can provide a detailed picture of the binding orientation of the substrate and the key amino acid residues involved in the interaction, helping to rationalize the observed metabolic profile.

The following data table summarizes the predicted metabolic transformations for this compound.

| Metabolic Reaction | Predicted Metabolite | Key Enzyme |

| N-demethylation | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | CYP3A4 |

| Aromatic Hydroxylation | 1-methyl-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | CYP3A4 |

| Diazepine Ring Oxidation | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | CYP3A4 |

Note: The data in this table is based on general metabolic pathways for benzodiazepines and is for illustrative purposes.

The ability of this compound to cross biological membranes, particularly the blood-brain barrier (BBB), is crucial for its therapeutic effect. Computational models can be used to predict its permeability and to understand the molecular mechanisms underlying its transport.

Physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are key determinants of passive diffusion across membranes. In silico tools can rapidly calculate these properties and use them to predict the BBB permeability, often expressed as the logBB value.

Molecular dynamics (MD) simulations can provide a more detailed, dynamic picture of the permeation process. In an MD simulation, the drug molecule is placed in a model lipid bilayer, and its movement across the membrane is tracked over time. These simulations can reveal the preferred orientation of the molecule as it partitions into and traverses the membrane, as well as the energy barriers it encounters.

The following interactive data table presents in silico predicted ADME properties for this compound.

| Property | Predicted Value | Interpretation |

| logP | 3.10 | High lipophilicity, favorable for BBB penetration |

| TPSA (Ų) | 38.9 | Low polar surface area, favorable for BBB penetration |

| H-Bond Donors | 1 | Favorable for membrane permeability |

| H-Bond Acceptors | 2 | Favorable for membrane permeability |

| logBB | 0.85 | Predicted to readily cross the blood-brain barrier |

| Human Intestinal Absorption | >90% | Predicted to be well absorbed orally |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for CNS-active drugs.

Molecular Pharmacology and Receptor Interaction Mechanisms

Characterization of Molecular Target Binding and Affinity

Detailed characterization of a compound's binding to its molecular target is fundamental to understanding its pharmacological profile. This typically involves a variety of in vitro assays.

Radioligand Binding Assays and Receptor Occupancy Studies

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays would typically involve using a radiolabeled ligand, such as [3H]flumazenil, which is known to bind to the benzodiazepine (B76468) site on the GABA-A receptor. By competing with the radioligand, the binding affinity (expressed as Ki or IC50 values) of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine could be determined. Receptor occupancy studies, often conducted in vivo using techniques like positron emission tomography (PET), would provide information on the relationship between the dose of the compound and the extent of receptor binding in the brain.

No specific radioligand binding data or receptor occupancy studies for this compound could be located.

Kinetic and Thermodynamic Aspects of Ligand-Receptor Association and Dissociation

Beyond binding affinity, the kinetics (association and dissociation rates, kon and koff) and thermodynamics (changes in enthalpy and entropy upon binding) of the ligand-receptor interaction provide a more dynamic understanding of the compound's behavior at the receptor. This information helps to predict the duration of action and the nature of the binding forces.

Specific kinetic and thermodynamic data for the interaction of this compound with its putative receptor targets are not available in the current body of scientific literature.

Mechanistic Studies of Allosteric Modulation of GABA-A Receptors

For a benzodiazepine, understanding its role as an allosteric modulator of the GABA-A receptor is key to defining its functional effects.

Subunit Selectivity and Modulatory Effects on Ion Channel Function

GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ). The specific combination of these subunits determines the pharmacological properties of the receptor. Many benzodiazepines exhibit selectivity for GABA-A receptors containing specific α subunits (α1, α2, α3, α5), which mediates their distinct pharmacological effects (e.g., sedative, anxiolytic, myorelaxant). Electrophysiological techniques, such as the two-electrode voltage clamp, are used to measure the compound's effect on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

There is no published research detailing the subunit selectivity or the specific modulatory effects of this compound on the ion channel function of GABA-A receptors.

Identification and Characterization of Allosteric Binding Sites

The binding site for classical benzodiazepines is located at the interface of the α and γ subunits of the GABA-A receptor. The characterization of this binding site for a novel compound would involve molecular modeling, site-directed mutagenesis, and photoaffinity labeling studies to identify the key amino acid residues involved in the interaction.

No studies have been published that identify or characterize the specific allosteric binding site for this compound on the GABA-A receptor.

Elucidation of Intracellular Signaling Cascades and Downstream Molecular Events

While the primary effect of benzodiazepines is at the ion channel level, their long-term use can lead to adaptive changes within the neuron, including alterations in intracellular signaling cascades and gene expression. Investigating these downstream molecular events is crucial for understanding the mechanisms of tolerance and dependence.

Information regarding the influence of this compound on any intracellular signaling cascades or downstream molecular events is currently absent from the scientific literature.

Cellular Electrophysiological Studies (e.g., Patch-Clamp)

While specific patch-clamp studies on this compound are not extensively documented in publicly available literature, the electrophysiological effects of the broader benzodiazepine class are well-established. Benzodiazepines are known to reduce central nervous system excitability by potentiating GABA-mediated inhibition. nih.gov This is achieved through their interaction with GABA-A receptors, which are ligand-gated ion channels. nih.gov

Electrophysiological recordings have demonstrated that benzodiazepines increase the frequency of GABA-A receptor channel opening in the presence of GABA, without altering the conductance or mean open time of the channel. nih.gov This enhancement of GABAergic currents leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal firing rate.

Second Messenger System Regulation (e.g., cAMP, Ca2+)

The regulation of second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), by this compound is not directly elucidated in the available scientific literature. However, studies on related benzodiazepines provide some insights into potential mechanisms.

Benzodiazepines have been shown to modulate intracellular calcium levels. For example, some benzodiazepines can modulate calcium spikes in hippocampal cells, with different effects observed in young versus adult rats, suggesting a complex interaction with voltage-gated calcium channels. nih.gov Specifically, certain benzodiazepine receptor agonists have been found to either decrease or increase calcium and barium spikes and currents in a manner that is independent of GABA-A receptors. nih.gov Furthermore, some 1,4-benzodiazepine (B1214927) derivatives have been identified as triple T-type calcium channel blockers, indicating a direct interaction with these channels.

The interplay between Ca2+ and cAMP signaling pathways is a critical aspect of cellular function. While direct evidence linking this compound to cAMP regulation is scarce, the modulation of Ca2+ influx by other benzodiazepines suggests a potential indirect influence on cAMP-dependent pathways, given the extensive crosstalk between these two second messenger systems.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The structure-activity relationship (SAR) of 1,4-benzodiazepines has been extensively studied to understand how chemical modifications influence their pharmacological properties. While specific SAR studies on derivatives of this compound are limited, general principles for the 1,4-benzodiazepine scaffold can be extrapolated.

Identification of Key Pharmacophoric Features and Binding Motifs

A unified pharmacophore model for the benzodiazepine receptor has been developed based on a large number of structurally diverse ligands. nih.gov This model identifies several key features essential for binding and activity. For the 1,4-benzodiazepine class, these generally include:

A proton-accepting group: Often a carbonyl oxygen at the 2-position, which is thought to interact with a histidine residue in the receptor binding site.

An aromatic or heteroaromatic ring (Ring A): This ring is believed to participate in π-π stacking interactions with aromatic amino acid residues of the receptor.

An electron-withdrawing substituent at position 7: Groups like halogens (Cl, F, Br) or a nitro group (NO2) at this position generally increase the potency. egpat.comtsijournals.com

A phenyl or pyridyl group at the C-5 position (Ring C): This group is considered optimal for activity. Substitutions on this ring, particularly at the ortho position with electron-withdrawing groups, can enhance activity. egpat.com

A substituent at the N-1 position: A small alkyl group, such as the methyl group in this compound, is generally considered optimal for or can increase activity. nih.govegpat.comyoutube.com

The following table summarizes the general impact of substitutions at various positions on the 1,4-benzodiazepine scaffold on its activity.

| Position | Substitution | Effect on Activity | Reference(s) |

| N-1 | Small alkyl group (e.g., methyl) | Optimal/Increases | nih.govegpat.comyoutube.com |

| C-2 | Proton-accepting group (e.g., C=O) | Important for binding | |

| C-3 | Hydroxyl group | Can influence pharmacokinetics | youtube.com |

| C-5 | Phenyl or pyridyl group | Optimal | egpat.com |

| C-7 | Electron-withdrawing group (e.g., Cl, NO2) | Increases potency | egpat.comtsijournals.com |

| C-8, C-9 | Unsubstituted | Generally preferred | egpat.com |

Design Principles for Modulated Receptor Selectivity and Functional Efficacy

The design of 1,4-benzodiazepine derivatives with modulated receptor selectivity and functional efficacy is a key area of research aimed at developing compounds with improved therapeutic profiles and fewer side effects. The GABA-A receptors, the primary targets for benzodiazepines, are pentameric structures composed of various subunit combinations (e.g., α, β, γ). isca.me Different subunit compositions give rise to receptor subtypes with distinct pharmacological properties and anatomical distributions.

Key design principles for achieving receptor selectivity include:

Targeting the α-subunit interface: The benzodiazepine binding site is located at the interface of the α and γ subunits. isca.me Modifications to the benzodiazepine scaffold can exploit differences in the amino acid residues at this interface among different α-subunits (α1, α2, α3, α5) to achieve subtype selectivity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved selectivity. For example, replacing the C7-halogen with an ethinyl group has been shown to increase binding selectivity for the α5 subtype over the α1 subtype. nih.gov

Introduction of fused rings: The fusion of additional heterocyclic rings to the benzodiazepine nucleus, such as in triazolobenzodiazepines (e.g., alprazolam, triazolam) and imidazobenzodiazepines (e.g., midazolam), can significantly alter the pharmacological profile and potency. mdpi.comuniroma1.it

The following table outlines some strategies for modulating receptor selectivity in 1,4-benzodiazepine derivatives.

| Design Strategy | Target Receptor Subtype(s) | Desired Outcome | Reference(s) |

| Modifications targeting α1/γ interface | α2, α3, α5 | Anxiolytic, anticonvulsant effects with reduced sedation | nih.gov |

| Bioisosteric replacement at C7 | α5 | Improved cognitive effects | nih.gov |

| Fusion of triazolo or imidazo (B10784944) ring | Varies | Increased potency, altered pharmacokinetic profile | mdpi.comuniroma1.it |

Impact of Stereoisomerism on Molecular Recognition and Activity

The seven-membered diazepine (B8756704) ring of 1,4-benzodiazepines is non-planar and exists as a pair of rapidly interconverting enantiomeric conformations, even in the absence of a traditional chiral center. uniroma1.it The introduction of a substituent at the C3-position can create a stable chiral center, leading to enantiomers with potentially different pharmacological activities. nih.gov

Studies on chiral 3-substituted-1,4-benzodiazepin-2-ones have shown that the pure enantiomers can exhibit significant differences in their pharmacological activity. nih.gov This stereoselectivity is attributed to the differential binding of the enantiomers to their receptor targets. The conformation of the benzodiazepine molecule (P- or M-conformation) plays a crucial role in its interaction with binding sites, such as those on human serum albumin. nih.gov

For this compound, while it does not have a chiral center at the C3 position, the puckered nature of the tetrahydrodiazepine ring means it will exist as interconverting conformational enantiomers. The presence and orientation of the N1-methyl group would be expected to influence the conformational equilibrium and, consequently, its interaction with receptors. Any substitution on the 2, 3, or 5 positions could introduce chirality, and it would be anticipated that the resulting enantiomers would display differential activity.

The following table summarizes the key aspects of stereoisomerism in 1,4-benzodiazepines.

| Aspect of Stereoisomerism | Impact on Molecular Properties | Consequence for Activity | Reference(s) |

| Conformational enantiomers (atropisomers) | Rapid interconversion of P- and M-conformers | Differential binding to receptors and proteins | uniroma1.itnih.gov |

| Chiral center at C3 | Stable, separable enantiomers | Enantiomers can have significantly different potencies and efficacies | nih.gov |

Pre Clinical Pharmacokinetic Mechanisms in Vitro and Ex Vivo Focus

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes/Hepatocytes

No studies detailing the in vitro metabolic stability of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in human or animal liver microsomes or hepatocytes were identified. Consequently, data on its metabolic half-life and the identification of its metabolites are not available.

Cytochrome P450 Enzyme Profiling and Inhibition/Induction Studies

There is no specific information available regarding the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. Furthermore, no studies on its potential to inhibit or induce major CYP isoforms have been published.

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

No data exists in the scientific literature to characterize the Phase II metabolic pathways for this compound, including its potential for undergoing glucuronidation or sulfation.

Membrane Permeability and Efflux Transport Mechanism Studies (In Vitro Cell Models)

There are no published studies on the membrane permeability of this compound using in vitro cell models such as Caco-2 or MDCK cell lines.

Role of ABC Transporters (e.g., P-glycoprotein) in Cellular Efflux

No research has been conducted to determine if this compound is a substrate or inhibitor of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Plasma Protein Binding Dynamics and Implications for Free Drug Concentration

Information regarding the plasma protein binding characteristics of this compound is not available in the public domain. As a result, its free drug concentration in plasma cannot be determined.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic methods are the cornerstone for the analysis of multicomponent samples, making them indispensable for the quality control of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For 1,4-benzodiazepines, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The choice of detector is crucial and depends on the analytical goal. UV-Vis detectors are commonly employed for benzodiazepines due to the presence of chromophoric groups in their structure. unistra.fr Diode Array Detection (DAD) provides the additional benefit of acquiring a full UV spectrum of each peak, aiding in peak identification and purity assessment. unistra.fr Fluorescence detectors can offer higher sensitivity and selectivity for naturally fluorescent compounds or their derivatives.

A simple and sensitive HPLC method was developed and validated for the determination of four frequently prescribed 1,4-benzodiazepines. Separation was achieved on a C8 analytical column with isocratic elution, and quantification was performed at 240 nm. The method was validated for selectivity, linearity, accuracy, precision, stability, and sensitivity.

Table 1: Illustrative HPLC-UV Method Parameters for Benzodiazepine (B76468) Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | CH3COONH4 (0.05 M), CH3OH, and CH3CN (33:57:10 by volume) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Internal Standard | Mefenamic acid |

This table is based on a method developed for other 1,4-benzodiazepines and serves as a representative example.

Impurity profiling is another critical application of HPLC. The technique can separate the active pharmaceutical ingredient (API) from related substances, which could be starting materials, intermediates, by-products, or degradation products. The development of a robust HPLC method is essential to identify and quantify these impurities to ensure the safety and efficacy of the drug substance.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a powerful tool for quantitative analysis, especially in complex matrices like biological fluids.

The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragment ions. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This high degree of specificity minimizes interferences from the sample matrix.

A rapid and comprehensive UHPLC-MS/MS method has been developed for the analysis of a large panel of benzodiazepines in urine. This method demonstrates the high throughput and sensitivity of the technique, with a total run time of four minutes.

Table 2: Example UHPLC-MS/MS System Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| UHPLC System | ACQUITY UPLC I-Class |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mass Spectrometer | Xevo TQ-S micro |

| Ionization Mode | ESI Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table illustrates typical parameters for UHPLC-MS/MS analysis of benzodiazepines.

Capillary Electrophoresis (CE) for Chiral Separations and Micro-Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. For benzodiazepines, CE can be a powerful alternative or complementary technique to HPLC.

A significant application of CE in the context of 1,4-benzodiazepines is chiral separation. Many benzodiazepines are chiral and exist as enantiomers, which can have different pharmacological activities. The seven-membered diazepine (B8756704) ring is not planar and can exist as two rapidly interconverting conformational enantiomers. CE, with the addition of a chiral selector to the background electrolyte, can be used to separate these enantiomers. Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose. A capillary electrophoretic method for the chiral separation of 3-chiral-1,4-benzodiazepines was developed using sulfated cyclodextrins as chiral selectors.

Development and Validation of Bioanalytical Assays for In Vitro and Ex Vivo Samples

The development and validation of bioanalytical assays are essential for studying the pharmacokinetic and metabolic profiles of a compound. These assays are used to quantify the drug and its metabolites in biological matrices such as plasma, urine, and saliva. Due to the complexity of these matrices and the low concentrations of analytes, these methods must be highly sensitive, selective, and robust.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. The development of a bioanalytical method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to remove proteins and other interfering components from the biological sample. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.

Method validation is performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. unistra.fr For instance, a validated HPLC method for four 1,4-benzodiazepines in human biological fluids reported high absolute recoveries (81-115%) using SPE cartridges.

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description |

|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range of concentrations over which the analytical response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The alteration of the analytical signal due to the presence of co-eluting, undetected components of the sample matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

Mechanistic Research Applications and Conceptual Therapeutic Modalities

Investigation of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a Chemical Probe for Receptor Subtype Research

The utility of a chemical compound as a probe for receptor subtype research hinges on its selectivity and affinity for different receptor isoforms. For benzodiazepines, the primary target is the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. GABA-A receptors are pentameric structures composed of various subunits, with the most common being α, β, and γ. The diversity of these subunits gives rise to a range of receptor subtypes with distinct pharmacological properties and anatomical distributions.

The benzodiazepine (B76468) binding site is located at the interface of the α and γ subunits. Different α subunits (α1, α2, α3, and α5) are associated with different physiological effects. For instance, the α1 subunit is primarily linked to sedative effects, the α2 and α3 subunits to anxiolytic and muscle relaxant properties, and the α5 subunit to cognitive and memory processes.

While there is a lack of specific studies investigating this compound as a chemical probe, the general structure-activity relationship (SAR) of benzodiazepines provides some insights. The substitution pattern on the benzodiazepine core is crucial for determining receptor subtype selectivity. The methylation at the N-1 position, as seen in the subject compound, is a common modification in many clinically used benzodiazepines, such as diazepam. This methylation is known to influence the compound's pharmacokinetic and pharmacodynamic properties. However, without direct binding assay data for this compound against various GABA-A receptor subtypes, its potential as a selective chemical probe remains speculative.

Table 1: GABA-A Receptor Alpha Subtypes and Associated Pharmacological Effects

| Receptor Subtype | Primary Associated Effect |

| α1 | Sedation, amnesia, anticonvulsant |

| α2 | Anxiolysis, muscle relaxation |

| α3 | Anxiolysis, muscle relaxation |

| α5 | Cognition and memory |

Pre-clinical In Vivo Studies on Target Engagement and Receptor Occupancy (e.g., using PET/SPECT Ligands)

Pre-clinical in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are invaluable tools for studying drug-target engagement and receptor occupancy in the living brain. These techniques utilize radiolabeled ligands that bind to specific targets, allowing for their visualization and quantification.

A number of PET ligands have been developed for imaging benzodiazepine binding sites on GABA-A receptors, with [¹¹C]flumazenil being a widely used example. These studies have been instrumental in understanding the distribution of benzodiazepine receptors in the brain and the relationship between receptor occupancy and clinical effects.

However, a thorough review of the scientific literature reveals no specific preclinical in vivo studies, including PET or SPECT imaging, that have utilized a radiolabeled version of this compound. The development of a novel PET ligand is a complex process that involves radiosynthesis, in vitro characterization, and in vivo validation in animal models. The absence of such studies for this particular compound suggests it has not been a primary focus of neuroimaging research to date. The development of PET ligands often focuses on compounds with high affinity and selectivity for a specific receptor subtype, and the pharmacological profile of this compound in this regard is not well-established.

Contribution to the Understanding of Neurotransmitter Systems and Neural Circuitry

The benzodiazepine class of drugs has profoundly contributed to our understanding of the GABAergic neurotransmitter system and its role in regulating neural circuitry. Benzodiazepines act as positive allosteric modulators of GABA-A receptors. nih.govnih.gov They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased frequency of chloride ion channel opening. nih.gov This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition. nih.gov

This fundamental mechanism of action underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines. By potentiating GABAergic inhibition, these drugs can dampen the activity of overactive neural circuits implicated in anxiety, insomnia, and seizures.

While the general principles of benzodiazepine action apply to the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine scaffold, there is a lack of specific research detailing the unique contributions of the 1-methyl derivative to our understanding of specific neural circuits. The precise effects of any given benzodiazepine on neural circuitry are dependent on its affinity for different GABA-A receptor subtypes and its distribution in the brain. Without such data for this compound, its specific impact on various neurotransmitter systems and neural pathways remains an area for future investigation.